Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and is often utilized as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative with similar applications.
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A methyl ester analog with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows for selective reactions at the keto and ester functionalities. Its use of the Boc protecting group provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUBCKVPNJDKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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